![molecular formula C11H23NO2Si2 B14346869 1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole CAS No. 91210-73-0](/img/structure/B14346869.png)
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole is an organic compound characterized by the presence of trimethylsilyl groups attached to a pyrrole ring. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole typically involves the reaction of 1-methylpyrrole with trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide under alkaline conditions . The reaction proceeds through the substitution of hydrogen atoms on the pyrrole ring with trimethylsilyl groups, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Applications De Recherche Scientifique
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the study of biological pathways and as a tool for modifying biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole involves its ability to act as a protecting group, temporarily shielding sensitive functional groups during chemical reactions. The trimethylsilyl groups provide steric hindrance, preventing unwanted side reactions and ensuring the desired transformation . The compound interacts with molecular targets through its trimethylsilyl groups, influencing various pathways and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3,5-bis[(trimethylsilyl)oxy]benzene: Similar structure with trimethylsilyl groups attached to a benzene ring.
1,2-Benzenediol bis(trimethylsilyl) ether: Contains trimethylsilyl groups attached to a benzenediol structure.
1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine: Features trimethylsilyl groups on an imidazole ring.
Uniqueness
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole is unique due to its specific arrangement of trimethylsilyl groups on a pyrrole ring. This configuration imparts distinct chemical properties, making it valuable in various applications. Its ability to act as a protecting group and its reactivity in different chemical reactions set it apart from other similar compounds .
Propriétés
Numéro CAS |
91210-73-0 |
|---|---|
Formule moléculaire |
C11H23NO2Si2 |
Poids moléculaire |
257.48 g/mol |
Nom IUPAC |
trimethyl-(1-methyl-5-trimethylsilyloxypyrrol-2-yl)oxysilane |
InChI |
InChI=1S/C11H23NO2Si2/c1-12-10(13-15(2,3)4)8-9-11(12)14-16(5,6)7/h8-9H,1-7H3 |
Clé InChI |
KNNOZJCPRBEHGR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


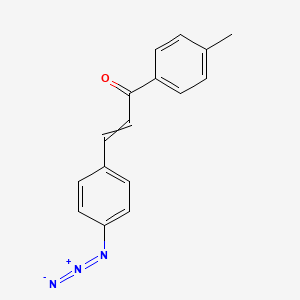
![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)
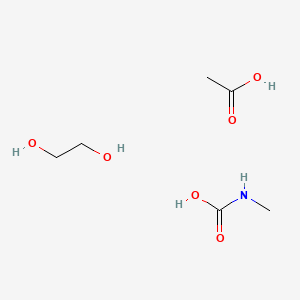

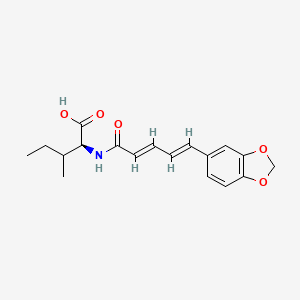
![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)
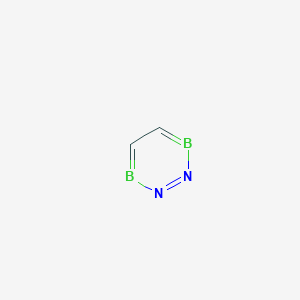
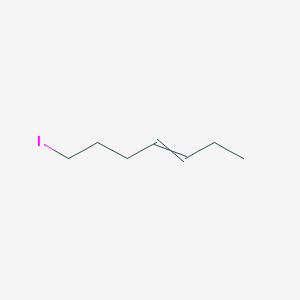
![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)


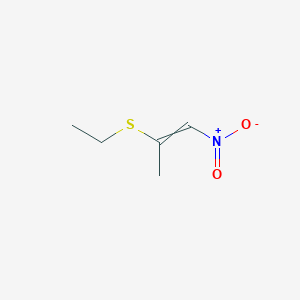
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)
